molecular formula C16H27NO B5106438 N,N-diethyl-3-(2-isopropylphenoxy)-1-propanamine

N,N-diethyl-3-(2-isopropylphenoxy)-1-propanamine

Cat. No.: B5106438
M. Wt: 249.39 g/mol
InChI Key: HPUPCSICBWPVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-(2-isopropylphenoxy)-1-propanamine, also known as L-759,633, is a selective beta-3 adrenergic receptor agonist. This compound has gained attention in scientific research due to its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

Scientific Research Applications

N,N-diethyl-3-(2-isopropylphenoxy)-1-propanamine has been studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. In animal studies, this compound has been shown to increase energy expenditure and improve insulin sensitivity. Additionally, it has been found to reduce body weight and adiposity in obese rodents.

Mechanism of Action

N,N-diethyl-3-(2-isopropylphenoxy)-1-propanamine selectively activates beta-3 adrenergic receptors, which are primarily expressed in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP. This process ultimately leads to the activation of protein kinase A, which regulates various metabolic processes, including lipolysis and glucose uptake.
Biochemical and Physiological Effects
In addition to its effects on energy expenditure and insulin sensitivity, this compound has also been shown to increase brown adipose tissue activity and thermogenesis in rodents. These effects are thought to contribute to the compound's ability to reduce body weight and adiposity.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-3-(2-isopropylphenoxy)-1-propanamine in lab experiments is its selectivity for beta-3 adrenergic receptors. This allows researchers to study the specific effects of beta-3 receptor activation on metabolic processes. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on N,N-diethyl-3-(2-isopropylphenoxy)-1-propanamine. One area of interest is the compound's potential use in the treatment of metabolic disorders in humans. Additionally, further studies are needed to fully understand the mechanisms underlying the compound's effects on energy expenditure and insulin sensitivity. Finally, research on the optimization of the compound's pharmacokinetic properties may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N,N-diethyl-3-(2-isopropylphenoxy)-1-propanamine involves the reaction of 2-isopropylphenol with diethylamine, followed by the addition of 1-bromo-3-chloropropane. The resulting compound is then purified through column chromatography to obtain the final product.

Properties

IUPAC Name

N,N-diethyl-3-(2-propan-2-ylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-5-17(6-2)12-9-13-18-16-11-8-7-10-15(16)14(3)4/h7-8,10-11,14H,5-6,9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUPCSICBWPVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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